molecular formula C19H19NO3 B259518 isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No. B259518
M. Wt: 309.4 g/mol
InChI Key: IHLJPNTXSNTRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as 5-IT, is a synthetic compound that belongs to the indole family. It is a psychoactive substance that has been researched for its potential use as a research chemical.

Mechanism of Action

Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate acts as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors. It also acts as an antagonist at the 5-HT2B receptor. It is believed to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. It has been reported to produce psychedelic effects, including altered perception, thought, and mood. It has also been reported to produce stimulant effects, including increased energy, wakefulness, and sociability.

Advantages and Limitations for Lab Experiments

Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It is also relatively stable and has a long shelf life. However, there are also several limitations to using this compound in lab experiments. Its psychoactive effects may make it difficult to accurately measure its effects on serotonin receptors. It may also be difficult to control for individual differences in response to the compound.

Future Directions

There are several future directions for research on isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate. One area of research could focus on its potential use in the treatment of depression and other psychiatric disorders. Another area of research could focus on its effects on other neurotransmitter systems, such as the dopamine system. Additionally, more research is needed to understand the long-term effects of this compound use and its potential for abuse.

Synthesis Methods

The synthesis of isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate involves several steps. The first step involves the reaction of 2-methyl-1-phenyl-1H-indole-3-carboxylic acid with isopropyl alcohol and sulfuric acid. This reaction produces isopropyl 2-methyl-1-phenyl-1H-indole-3-carboxylate. The second step involves the reaction of isopropyl 2-methyl-1-phenyl-1H-indole-3-carboxylate with sodium hydroxide and hydrogen peroxide. This reaction produces this compound, which is this compound.

Scientific Research Applications

Isopropyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has been researched for its potential use as a research chemical. It has been studied for its effects on serotonin receptors and its potential as a serotonin receptor agonist. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

propan-2-yl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate

InChI

InChI=1S/C19H19NO3/c1-12(2)23-19(22)18-13(3)20(14-7-5-4-6-8-14)17-10-9-15(21)11-16(17)18/h4-12,21H,1-3H3

InChI Key

IHLJPNTXSNTRDG-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)O)C(=O)OC(C)C

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)O)C(=O)OC(C)C

Origin of Product

United States

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